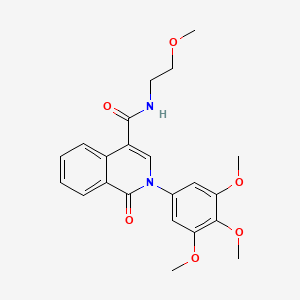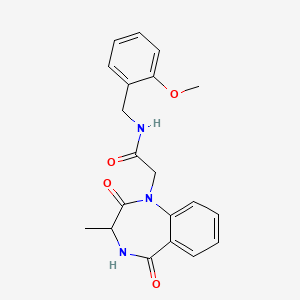![molecular formula C26H29N5O3 B11149197 6-imino-2-oxo-N-(1-phenylethyl)-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11149197.png)
6-imino-2-oxo-N-(1-phenylethyl)-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex heterocyclic molecule with a unique structure. Let’s break it down:
- The core structure consists of a triazatricyclo[8.4.0.03,8]tetradeca scaffold.
- It contains an imino group (a nitrogen atom with a double bond) and an oxo group (a carbonyl group).
- The 1-phenylethyl group is attached to one of the nitrogen atoms.
- Additionally, there are propan-2-yloxypropyl and pentaene-5-carboxamide substituents.
- The compound’s intricate structure suggests potential biological activity and interesting properties.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for this compound are not readily available in the literature. I recommend exploring related literature on heterocyclic synthesis and triazatricyclo compounds.
- Industrial production methods may involve modifications of existing synthetic strategies or novel approaches. Researchers would likely optimize these methods for scalability and efficiency.
Chemical Reactions Analysis
- Given its complexity, this compound could undergo various reactions:
Oxidation: Oxidative processes might affect the imino or oxo groups.
Reduction: Reduction reactions could target the carbonyl group or other functional moieties.
Substitution: Substituents like phenylethyl or propan-2-yloxypropyl could be replaced.
- Common reagents and conditions would depend on the specific reaction type.
- Major products could include derivatives with altered substituents or ring modifications.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
Biology: Explore its interactions with biological macromolecules (enzymes, receptors, etc.).
Medicine: Assess its pharmacological properties (e.g., anticancer, antimicrobial, or anti-inflammatory effects).
Industry: Consider applications in materials science, catalysis, or drug development.
Mechanism of Action
- To determine the mechanism, researchers would need to study its interactions with specific targets (e.g., proteins, DNA, or RNA).
- Pathways involved could include signal transduction, enzymatic processes, or gene expression modulation.
Comparison with Similar Compounds
- Unfortunately, I don’t have direct information on similar compounds with this exact structure. you can explore related triazatricyclo compounds or heterocycles.
- Highlight its uniqueness by emphasizing its specific substituents and structural features.
Remember that this compound’s novelty and complexity make it an exciting area for further research.
Properties
Molecular Formula |
C26H29N5O3 |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
6-imino-2-oxo-N-(1-phenylethyl)-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C26H29N5O3/c1-17(2)34-15-9-14-31-23(27)20(25(32)28-18(3)19-10-5-4-6-11-19)16-21-24(31)29-22-12-7-8-13-30(22)26(21)33/h4-8,10-13,16-18,27H,9,14-15H2,1-3H3,(H,28,32) |
InChI Key |
DQTMLYPCFMEUKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCN1C2=C(C=C(C1=N)C(=O)NC(C)C3=CC=CC=C3)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(4-nitrobenzyl)oxy]phenol](/img/structure/B11149122.png)

![4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]butanamide](/img/structure/B11149134.png)
![N~2~-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B11149136.png)
![3-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B11149144.png)

![3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]propanamide](/img/structure/B11149157.png)
![3,4-dimethoxy-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]benzamide](/img/structure/B11149162.png)
![(5Z)-3-cyclohexyl-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11149168.png)
![3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl dimethylcarbamate](/img/structure/B11149170.png)
![[4-(diphenylmethyl)piperazin-1-yl][trans-4-(1H-tetrazol-1-ylmethyl)cyclohexyl]methanone](/img/structure/B11149176.png)
![Ethyl 2-{[(3-chloro-6-methyl-1-benzothiophen-2-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11149182.png)
![Ethyl 6-imino-13-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11149194.png)
![N-[3-(acetylamino)phenyl]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B11149201.png)
